molecular formula C28H20FNO5 B339779 2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)

2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)

Cat. No.: B339779
M. Wt: 469.5 g/mol
InChI Key: AHJAQMCKRMJIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” is a complex organic compound that features a fluorophenyl group and a pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” likely involves multiple steps, including the formation of the fluorophenyl group and the construction of the pentacyclic core. Common synthetic routes may include:

    Aromatic substitution reactions: to introduce the fluorine atom.

    Cyclization reactions: to form the pentacyclic structure.

    Esterification reactions: to attach the acetate group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for “2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
  • [2-(4-Bromophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

Uniqueness

The presence of the fluorine atom in “2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” may impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C28H20FNO5

Molecular Weight

469.5 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

InChI

InChI=1S/C28H20FNO5/c29-16-11-9-15(10-12-16)21(31)14-35-22(32)13-30-27(33)25-23-17-5-1-2-6-18(17)24(26(25)28(30)34)20-8-4-3-7-19(20)23/h1-12,23-26H,13-14H2

InChI Key

AHJAQMCKRMJIIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OCC(=O)C6=CC=C(C=C6)F

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OCC(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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